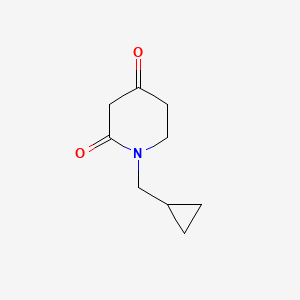
1-(Cyclopropylmethyl)piperidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethyl)piperidine-2,4-dione is a chemical compound with the molecular formula C9H13NO2. It belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The piperidine ring is a privileged scaffold in pharmaceutically active compounds, and its derivatives are widely used in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)piperidine-2,4-dione can be achieved through various methods. One common approach involves the regioselective Dieckmann cyclisation of dimethyl ester precursors in methanol, in the presence of sodium methoxide, followed by decarbomethoxylation in aqueous acetonitrile . Another method includes the use of Davies’ α-methylbenzylamine auxiliary, which affords 6-substituted piperidine-2,4-diones enantioselectively .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)piperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Cyclopropylmethyl)piperidine-2,4-dione has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of biological pathways and mechanisms involving piperidine derivatives.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)piperidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. For example, piperidine derivatives are known to interact with neurotransmitter receptors and ion channels, influencing their activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine-2,4-dione: A closely related compound with similar chemical properties and applications.
N-substituted piperidine derivatives: These compounds have different substituents on the nitrogen atom, leading to variations in their biological activity and chemical reactivity.
Uniqueness
1-(Cyclopropylmethyl)piperidine-2,4-dione is unique due to its specific cyclopropylmethyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and interaction with molecular targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)piperidine-2,4-dione |
InChI |
InChI=1S/C9H13NO2/c11-8-3-4-10(9(12)5-8)6-7-1-2-7/h7H,1-6H2 |
InChI Key |
MOMJEYKZBBGLHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCC(=O)CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


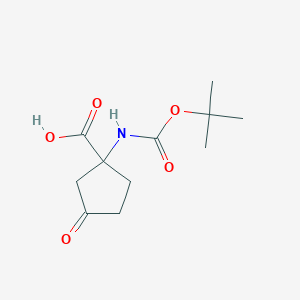
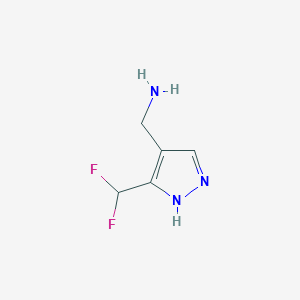
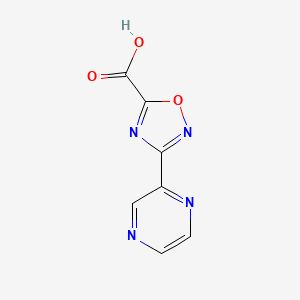
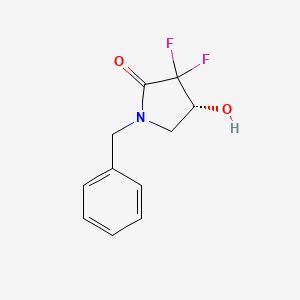
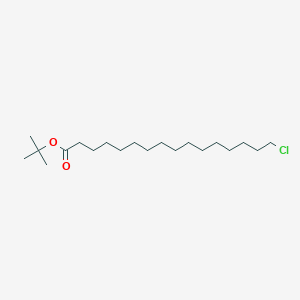
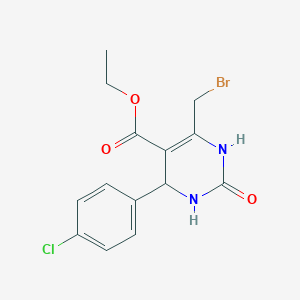
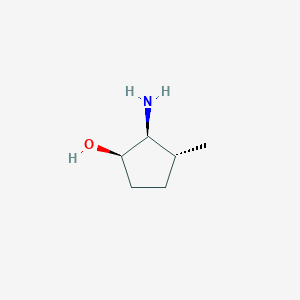
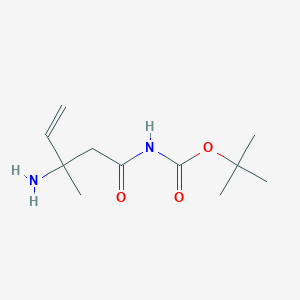
![2,6-Diazaspiro[3.4]octan-8-one](/img/structure/B13325201.png)
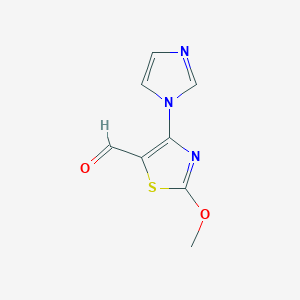
![4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13325219.png)
![6-(4-Bromobenzyl)-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13325222.png)
![tert-Butyl (tert-butoxycarbonyl)(9-((3aR,6S,6aS)-6-formyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-yl)carbamate](/img/structure/B13325226.png)
![7-chloro-N,N-diethyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B13325228.png)
